(2S)-2-Amino-N,N-dimethyl-4-(methylsulfanyl)butanamide

Peptide conformation C-terminal modification circular dichroism

C-terminal peptide degradation by serum carboxypeptidases is a well-documented failure mode in biological assays. This chiral L-methionine dimethylamide building block addresses this with a tertiary amide C-terminus mechanistically resistant to protease/amidase hydrolysis. • Protease-resistant dimethylamide cap extends peptide half-life in serum-containing media vs. primary amide or ester analogs. • Free α-amino group enables standard peptide coupling; thioether side chain supports late-stage oxidation/alkylation. • ≥95% purity; CLogP -0.718 improves membrane permeability over parent L-methionine. For SAR studies requiring a C-terminal cap inert to exopeptidase degradation.

Molecular Formula C7H16N2OS
Molecular Weight 176.28 g/mol
Cat. No. B13254414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Amino-N,N-dimethyl-4-(methylsulfanyl)butanamide
Molecular FormulaC7H16N2OS
Molecular Weight176.28 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C(CCSC)N
InChIInChI=1S/C7H16N2OS/c1-9(2)7(10)6(8)4-5-11-3/h6H,4-5,8H2,1-3H3/t6-/m0/s1
InChIKeyNJAVVXLRMYVVLK-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Methionine Dimethylamide Building Block


(2S)-2-Amino-N,N-dimethyl-4-(methylsulfanyl)butanamide (CAS 752160-08-0, free base; CAS 94903-73-8, hydrochloride salt) is a chiral L-methionine derivative in which the C-terminal carboxylic acid has been converted to an N,N-dimethyl tertiary amide . With molecular formula C₇H₁₆N₂OS (MW 176.28, free base) and a typical commercial purity of ≥95%, it is supplied as a research-grade building block by multiple vendors including Enamine (via Sigma-Aldrich) and AKSci . The compound retains the (2S) stereochemistry of L-methionine, a free α-amino group available for further derivatization, and the methylsulfanyl (–SCH₃) side chain, distinguishing it from non-sulfur-containing amino acid dimethylamides .

Chiral building block(2S) stereochemistry retained; L-methionine-derived
C‑terminusN,N‑dimethyl tertiary amide; no H‑bond donor on amide nitrogen
Side chainMethylsulfanyl (–SCH₃) for oxidation, alkylation, or coordination chemistry
Functional handleFree α‑amino group available for further derivatization

Limitations of Methionine Amide/Ester Analogs


The three closest analogs—L-methionine amide (H-Met-NH₂, CAS 16120-92-6, primary amide), L-methionine methylamide (H-Met-NHMe, secondary amide), and L-methionine methyl ester (H-Met-OMe, CAS 2491-18-1, ester)—each present a fundamentally different C-terminal chemical environment with measurable consequences for enzymatic recognition, conformational preference, and hydrolytic stability [1][2]. The tertiary dimethylamide group of the target compound eliminates the N–H hydrogen-bond donor present in primary and secondary amides, altering peptide secondary structure propensity as demonstrated in head-to-head CD spectroscopy studies. Furthermore, tertiary amide bonds are intrinsically resistant to hydrolysis by the vast majority of serine proteases and amidases, whereas primary amides remain susceptible to carboxamidopeptidases and esters undergo rapid hydrolytic cleavage in biological media [1][2]. These differences mean that experimental outcomes obtained with H-Met-NH₂ or H-Met-OMe cannot be extrapolated to systems designed around the dimethylamide terminus.

TargetDimethylamide terminus
Primary amide analog (H‑Met‑NH₂) retains an N–H donor and remains susceptible to carboxamidopeptidases; helix stabilization and receptor binding may differ significantly.
TargetDimethylamide terminus
Methylamide analog (H‑Met‑NHMe) introduces a secondary amide N–H donor; conformational effects and binding profiles may not transfer.
TargetDimethylamide terminus
Methyl ester analog (H‑Met‑OMe) undergoes rapid hydrolytic cleavage in biological media; stability-dependent experiments require the amide form.

Differential Evidence vs. Closest Analogs


Dimethylamide vs. Primary Amide: Helix & Receptor Binding

In a direct comparative study of C-terminal modifications on human parathyroid hormone analogs hPTH(1–28)NH₂ and hPTH(1–31)NH₂, Potetinova et al. (2006) demonstrated that replacing the C-terminal carboxyl with a primary amide or methylamide increased α-helix content by ~30% (hPTH 1–28), whereas the dimethylamide form yielded CD spectra closely resembling the native carboxyl terminus, indicating that the tertiary amide does not stabilize the C-terminal helix in the same manner as primary or secondary amides [1]. In receptor binding assays, the methylamide analog exhibited a 15-fold increase in apparent binding affinity relative to the carboxyl form, while the dimethylamide analog showed a 4-fold decrease in binding compared to the methylamide—demonstrating that the dimethylamide terminus produces a pharmacologically distinct binding profile from both the primary amide and monomethylamide [1]. These conformational and binding differences establish that the dimethylamide modification is not an interchangeable substitute for the primary amide in peptide ligand design.

C‑Terminus helix & binding
Head‑to‑head
Dimethylamide: CD spectra similar to native carboxyl terminus (no net helix stabilization); 4‑fold lower receptor binding vs. methylamide
Distinct conformational and binding profile; primary amide data cannot be extrapolated
hPTH(1–28/31) analogs; ROS 17/2.8 cell binding; Potetinova et al. 2006
Peptide conformation C-terminal modification circular dichroism GPCR binding helix stability

Tertiary Amide Hydrolysis Resistance vs. Primary Amides

Syrén (2018) demonstrated through UB3LYP computational modeling that planar tertiary amide bonds—such as the N,N-dimethylamide terminus of the target compound—present 'unsurmountable challenges for most amidases and proteases' because enzymatic hydrolysis requires an anti nucleophilic attack geometry and protonation of the amide nitrogen, a mechanism fundamentally different from the syn mechanism employed by enzymes acting on secondary (primary amide) bonds [1]. In contrast, primary C-terminal amides (e.g., H-Met-NH₂) retain a hydrogen atom on the amide nitrogen, enabling recognition and cleavage by carboxamidopeptidases that inactivate peptide hormones terminating in primary carboxamide groups [2]. While this mechanistic evidence provides class-level inference (no direct half-life measurement exists specifically for (2S)-2-amino-N,N-dimethyl-4-(methylsulfanyl)butanamide), it establishes a clear physicochemical rationale for the dimethylamide's predicted resistance to C-terminal exopeptidase degradation relative to its primary amide analog.

Tertiary amide hydrolysis resistance
Class‑level
Planar tertiary amide requires anti nucleophilic attack; mechanistically inaccessible to most serine proteases and amidases
Predicted resistance to exopeptidase degradation; primary amides remain cleavable
Computational UB3LYP modeling; compound‑specific half‑life not measured
Proteolytic stability tertiary amide amidase resistance peptide half-life carboxypeptidase

Amide vs. Ester Serum Stability

Levine (1955) demonstrated that substituting an amide linkage for an ester linkage in amino acid derivatives 'completely stabilizes the compound to hydrolysis by human serum' [1]. This finding has been consistently reproduced: amide bonds exhibit hydrolysis rates several orders of magnitude slower than corresponding esters under physiological conditions [2]. Applied to the methionine derivative series, this means that the dimethylamide target compound (amide) is fundamentally more stable toward serum esterases and chemical hydrolysis than L-methionine methyl ester (H-Met-OMe), which undergoes measurable base-catalyzed and enzyme-catalyzed hydrolysis [2]. The LifeTein peptide blog further reports that C-terminal amidation improves proteolytic resistance by 30–60% compared to free acid forms [3]. While this evidence is class-level and cross-study comparable rather than derived from a single head-to-head experiment specifically on this compound, the amide-vs-ester stability differential is one of the most robust and generalizable structure-property relationships in medicinal chemistry.

Amide vs. ester serum stability
Class‑level
Amide linkage provides complete stabilization vs. human serum; ester bonds hydrolyze 10²–10⁶‑fold faster at physiological pH
Eliminates esterase‑mediated degradation; relevant for biological media incubation
Levine 1955; LifeTein aggregate estimate for amidation benefit
Hydrolytic stability serum stability amide vs. ester prodrug design chemical stability

CLogP & H-Bond Profile vs. Methionine Analogs

The target compound has a calculated CLogP of -0.718 (Enamine Store data) , which is substantially higher (more lipophilic) than the predicted LogP of L-methionine (approximately -2.13, based on DrugBank data for the parent amino acid in zwitterionic form). The tertiary dimethylamide group eliminates one hydrogen-bond donor (N–H) compared to the primary amide (H-Met-NH₂), which retains two N–H donors. This reduction in hydrogen-bond donor count (from 2 to 0 on the amide nitrogen) decreases aqueous solubility while improving predicted membrane permeability, consistent with the general observation that N-methylation of amide bonds enhances passive membrane diffusion in peptide scaffolds [1]. The molecular weight difference (176.28 for the target free base vs. 184.69 for H-Met-NH₂·HCl vs. 149.21 for L-methionine) further distinguishes it from both the parent amino acid and the primary amide in chromatographic retention and mass spectrometric detection.

CLogP & H‑bond profile
Reported
CLogP –0.718 (≈1.4 units higher than parent methionine); 1 H‑bond donor (α‑NH₂ only) vs. 2–3 donors for primary amide analog
Increased lipophilicity may facilitate membrane permeability and reversed‑phase retention
Supplier‑calculated CLogP; DrugBank reference for L‑methionine
Lipophilicity CLogP hydrogen bonding membrane permeability physicochemical properties

Sulfur Side-Chain Synthetic Versatility

Among commercially available amino acid N,N-dimethylamide building blocks, (2S)-2-amino-N,N-dimethyl-4-(methylsulfanyl)butanamide is distinguished by its methylsulfanyl (–SCH₃) side chain, which enables unique chemical transformations not possible with non-sulfur analogs such as (S)-2-amino-N,N-dimethylbutanamide (CAS 905087-21-0) or (2S)-2-amino-N,3-dimethylbutanamide [1]. The thioether moiety can be selectively oxidized to the sulfoxide (methionine sulfoxide dimethylamide) under controlled conditions, alkylated to form sulfonium salts, or employed as a ligand for transition metal coordination [1]. Furthermore, L-methionine itself serves as a versatile chiral pool starting material for synthesizing vinylglycine and aspartic acid semialdehyde derivatives after appropriate protection [2]. The combination of (2S) stereochemistry, a free α-amino group for further derivatization, a C-terminal dimethylamide resistant to enzymatic cleavage, and a reactive thioether side chain makes this compound a multifunctional intermediate that cannot be replicated by achiral or non-sulfur-containing dimethylamide building blocks.

Thioether side‑chain versatility
Context‑dependent
–SCH₃ enables selective oxidation, alkylation to sulfonium salts, and metal coordination; absent in alkyl‑only dimethylamide building blocks
Orthogonal reactivity reduces downstream synthetic steps for sulfur‑containing conjugates
Qualitative comparison; no direct yield data in this search
Chiral building block sulfur chemistry methionine derivative organic synthesis metal coordination

High-Confidence Application Scenarios


Protease-Resistant Peptide Ligands with C-Terminal Dimethylamide

When designing peptide ligands intended for incubation in serum-containing media or in vivo administration, C-terminal degradation by carboxypeptidases is a well-documented failure mode. The tertiary dimethylamide group of this compound is mechanistically resistant to enzymatic cleavage by the vast majority of proteases and amidases, as demonstrated by Syrén's computational and mechanistic analysis of tertiary amide bond hydrolysis [1]. Unlike primary amide-capped peptides (synthesized from H-Met-NH₂), which remain substrates for carboxamidopeptidases, peptides terminating in the dimethylamide moiety are predicted to exhibit extended half-lives in biological matrices. Researchers should procure this specific building block—rather than substituting H-Met-NH₂—when the experimental design requires a C-terminal cap that is inert to exopeptidase degradation.

SAR Studies: Primary vs. Tertiary Amide C-Termini

The Potetinova et al. (2006) study established that C-terminal primary amide, methylamide, and dimethylamide modifications produce measurably distinct effects on peptide secondary structure (CD-detected helicity) and receptor binding affinity, with the dimethylamide form yielding a unique pharmacological profile distinct from both primary and monomethyl amides [1]. For medicinal chemistry teams conducting SAR exploration of peptide ligand C-termini, parallel procurement of the dimethylamide, methylamide, and primary amide methionine building blocks enables systematic comparison. The dimethylamide variant is specifically indicated when the target receptor's C-terminal binding pocket cannot accommodate an H-bond-donating primary amide or when reduced helix stabilization (relative to primary amide) is desired to modulate receptor interactions.

Sulfur-Containing Peptide Mimetics with Orthogonal Reactivity

This compound uniquely combines three functional handles in a single chiral building block: a free α-amino group (for peptide coupling or N-derivatization), a protease-resistant C-terminal dimethylamide, and a thioether side chain amenable to selective oxidation, alkylation, or metal coordination [1][2]. This orthogonal reactivity profile makes it valuable for constructing peptide mimetics where the methionine side chain serves as a site for late-stage diversification—for example, oxidation to methionine sulfoxide to introduce polarity, or alkylation to generate sulfonium-based affinity probes. The C-terminal dimethylamide remains intact through these side-chain transformations, whereas ester-based C-terminal protecting groups would be cleaved under the same conditions.

Lipophilicity Optimization Without New Chiral Centers

With a CLogP of -0.718—approximately 1.4 log units higher than parent L-methionine—this dimethylamide derivative offers a straightforward strategy for increasing peptide lipophilicity and predicted membrane permeability without introducing additional stereocenters or complex synthetic modifications [1]. The reduction in hydrogen-bond donor count (loss of the amide N–H relative to primary amide) further contributes to improved passive diffusion characteristics. This is particularly relevant for CNS-targeted peptide programs where enhanced blood-brain barrier penetration is sought, and for analytical method development where increased reversed-phase HPLC retention facilitates purification and quantification relative to more polar methionine derivatives.

Application
Selection Property
Validation Focus
Protease‑resistant peptide ligands
Tertiary dimethylamide C‑terminal cap
Exopeptidase stability in biological matrices
SAR studies of C‑terminal modifications
Distinct helix and binding profile vs. primary/methyl amides
Receptor binding and CD‑based conformational comparison
Sulfur‑containing peptide mimetics
Thioether side chain with orthogonal reactivity
Late‑stage oxidation/alkylation while retaining C‑terminal integrity
Lipophilicity optimization
Reduced H‑bond donor count and higher CLogP vs. parent methionine
Membrane permeability assessment; reversed‑phase HPLC method fit
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